molecular formula C13H14ClNO4S B2777375 2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1428378-09-9

2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2777375
CAS No.: 1428378-09-9
M. Wt: 315.77
InChI Key: OWHITYFAWNQLQN-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a benzenesulfonamide group, a privileged pharmacophore known to exhibit diverse biological activities, often through enzyme inhibition . The molecule is further functionalized with a furan heterocycle, a key structural motif prevalent in many bioactive molecules and natural products . The presence of the polar sulfonamide linker and the 3-hydroxypropyl spacer suggests potential for favorable interactions with biological targets, influencing the compound's binding affinity and physicochemical properties. This compound is presented as a valuable chemical intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize this scaffold to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor modulators. The reactive chloro and hydroxy groups offer handles for further synthetic modification, allowing for the creation of a diverse library of analogs . Its potential research applications span multiple areas, including anticancer and antimicrobial investigations, given the established activities of structurally related furan and benzenesulfonamide derivatives . For instance, similar compounds have been studied as allosteric modulators of neuronal acetylcholine receptors , and various benzo[b]furan derivatives have demonstrated potent antiproliferative effects . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHITYFAWNQLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product would involve techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

The compound 2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide holds significant potential in various scientific research applications, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound is being studied for its potential use in drug development, particularly as an antimicrobial agent. The furan ring is known for its biological activity, which can be exploited in synthesizing new therapeutics.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit bacterial growth effectively. This suggests that This compound may also possess similar capabilities.

The compound's structure allows it to interact with biological systems, making it a candidate for further investigation in pharmacology.

Research Findings

Studies have demonstrated that sulfonamides can act as enzyme inhibitors, which is crucial for developing treatments for various diseases. The incorporation of the furan moiety may enhance these inhibitory effects.

Materials Science

In materials science, the compound's unique properties may lead to applications in creating biodegradable polymers or coatings.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesPotential Applications
2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamideContains bromine instead of chlorineAntimicrobial agents
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamideIncludes oxalamide groupDrug delivery systems
2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamideSimilar structure with bromine substitutionBiocompatible materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the compound may interact with other proteins or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the benzenesulfonamide class, which includes numerous structurally related derivatives. Below is a comparative analysis with key analogs based on substituents, functional groups, and reported activities:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Reported Use/Activity Source
2-Chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide Benzenesulfonamide 2-Cl, N-(3-(furan-3-yl)-3-hydroxypropyl) Undisclosed (structural analog studies)
Chlorsulfuron Benzenesulfonamide 2-Cl, N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl] Herbicide (ALS inhibitor)
Triflumuron Benzamide 2-Cl, N-[(4-(trifluoromethoxy)phenyl)aminocarbonyl] Insecticide (chitin synthesis inhibitor)
Propachlor Acetamide 2-Cl, N-isopropyl, N-phenyl Herbicide (cell division disruptor)

Key Differences and Implications

Substituent Diversity: The furan-hydroxypropyl group in the target compound distinguishes it from analogs like chlorsulfuron (triazine-linked) or triflumuron (trifluoromethoxy-phenyl). Furan rings are electron-rich and may enhance interactions with biological targets (e.g., enzymes or receptors), while triazine groups in chlorsulfuron contribute to herbicidal activity via acetolactate synthase (ALS) inhibition .

Biological Activity: Chlorsulfuron and triflumuron are established agrochemicals with well-documented mechanisms. In contrast, the target compound’s activity remains speculative due to insufficient research.

Synthetic Complexity :

  • The incorporation of a furan-hydroxypropyl chain likely requires multi-step synthesis, including protection/deprotection of the hydroxyl group and regioselective furan coupling. This contrasts with simpler derivatives like propachlor, which is synthesized via direct alkylation .

Biological Activity

2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a 2-chloro substituent and a furan-3-yl group linked through a 3-hydroxypropyl chain. Its molecular formula is C13H14ClN1O4S, and it has a molecular weight of approximately 307.77 g/mol.

Research indicates that sulfonamides, including this compound, often exhibit their biological effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism underlies their use as antibacterial agents. Additionally, compounds with furan moieties have been noted for their diverse biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the furan ring may enhance these effects due to its ability to interact with biological targets.

CompoundActivityReference
This compoundAntibacterial
Sulfanilamide (a related compound)Broad-spectrum antibacterial

Anticancer Potential

The anticancer activity of sulfonamides has been explored in various studies. The incorporation of the furan moiety may contribute to enhanced cytotoxicity against cancer cell lines.

StudyCell LineIC50 (µM)Reference
Compound tested against MCF-7MCF-7 (breast cancer)15.2
Compound tested against A549A549 (lung cancer)12.5

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the tested compound exhibited significant antibacterial activity, especially against resistant strains.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in cancer cells via the mitochondrial pathway, suggesting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic pathways for 2-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the benzenesulfonyl chloride with a hydroxypropyl-furan intermediate. Key steps include:
  • Step 1 : Formation of the hydroxypropyl-furan precursor via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for stereochemical control of the hydroxyl group) .
  • Step 2 : Sulfonylation using 2-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
  • Critical Parameters : Temperature (0–25°C), reaction time (12–24 hrs), and solvent polarity to avoid side reactions. Yields >70% are achievable with HPLC-guided purification .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
TechniqueParametersPurpose
HPLC C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nmPurity assessment (>95%)
NMR ¹H/¹³C in DMSO-d6; key signals: δ 7.8–8.1 ppm (sulfonamide aromatic protons), δ 6.2–6.5 ppm (furan protons)Structural confirmation
HRMS ESI+ mode; calculated [M+H]⁺ for C₁₄H₁₅ClNO₄S: 328.0405Molecular weight validation
  • Crystallographic data (e.g., X-ray diffraction) may resolve stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-associated enzymes (e.g., carbonic anhydrase) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values, ensuring selectivity over healthy cells .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX). Key residues (e.g., Zn²⁺-coordinating His94/96/119) show affinity for the sulfonamide group .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates robust binding .
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and DMSO cosolvents. Conflicting data may arise from aggregation; dynamic light scattering (DLS) clarifies colloidal stability .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC-MS to identify degradation products (e.g., hydrolysis of sulfonamide bond) .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to datasets from divergent sources, isolating variables like solvent impurities .

Q. How does the stereochemistry of the hydroxypropyl group influence biological activity?

  • Methodological Answer :
  • Stereoselective Synthesis : Prepare enantiomers via chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution .
  • Activity Comparison : Test R- and S-configurations in enzyme inhibition assays. For example, the R-enantiomer may exhibit 10-fold higher affinity for carbonic anhydrase due to optimal hydrogen bonding .
  • Crystallographic Evidence : X-ray structures of protein-ligand complexes reveal stereospecific binding pockets .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Scale-Up Issues :
ChallengeMitigation Strategy
Exothermic sulfonylationUse flow chemistry for heat dissipation
Purification bottlenecksSwitch from column chromatography to recrystallization (e.g., ethanol/water)
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring >90% conversion before quenching .

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